(-)-Myrtenol

Description

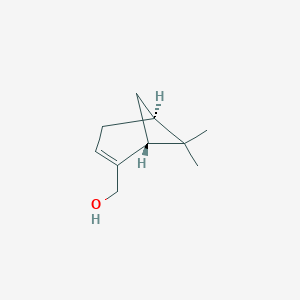

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBQNMWIQKOSCS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173670 | |

| Record name | Myrtenol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19894-97-4 | |

| Record name | (-)-Myrtenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19894-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtenol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B8392IQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Myrtenol: A Technical Guide for Researchers

Abstract

(-)-Myrtenol [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol is a naturally occurring bicyclic monoterpenoid alcohol found in the essential oils of numerous plants, including Myrtus, Tanacetum, and Artemisia species.[1][2][3] It can also be synthesized from the oxidation of α-pinene or the isomerization of β-pinene epoxide.[1][4] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, anxiolytic, and neuroprotective activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for key biological assays, summarizes quantitative data, and visualizes implicated signaling pathways to support further research and development.

Chemical Structure and Properties

This compound is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₆O. Its structure consists of a bicyclo[3.1.1]heptene skeleton with a hydroxymethyl group and two methyl groups.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |

| CAS Number | 19894-97-4 | |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Colorless clear liquid | |

| Density | 0.954 g/mL at 25 °C | |

| Boiling Point | 221-222 °C | |

| Flash Point | 89 °C | |

| Refractive Index | n20/D 1.496 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features and Peaks | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.465, 3.965, 2.400, 2.29, 2.24, 2.13, 2.11, 1.291, 0.837 | |

| Mass Spectrometry (EI) | Key m/z values: 152 [M]⁺, 137, 121, 108, 93, 91, 79 (100%), 67, 41 | |

| Infrared (IR) | Major absorption peaks corresponding to O-H and C-H stretching. |

Synthesis Overview

This compound can be synthesized through the isomerization of beta-pinene (B31000) epoxide. This process is typically conducted in the presence of a strong basic reagent, such as organometallic compounds, metal alcoholates, or alkyl amides. The precursor, beta-pinene epoxide, is prepared by the oxidation of beta-pinene.

Figure 1: Synthetic pathway from β-Pinene to this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated potent anti-inflammatory and antinociceptive effects in various preclinical models. It has been shown to reduce inflammation and pain by inhibiting neutrophil migration, reducing oxidative stress, and modulating key inflammatory signaling pathways.

One of the key mechanisms underlying the anti-inflammatory and antinociceptive effects of this compound is its ability to modulate the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway. In models of orofacial pain and inflammation, this compound treatment significantly reduced the phosphorylation of p38-MAPK in trigeminal ganglia. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

Figure 2: Inhibition of the p38-MAPK pathway by this compound.

Neuroprotective Effects

This compound has shown promise in protecting against cerebral ischemia/reperfusion (I/R) injury. Studies have indicated that it can reduce brain damage and promote angiogenesis.

The neuroprotective effects of this compound are linked to its activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In a rat model of middle cerebral artery occlusion (MCAO), myrtenol treatment increased the phosphorylation of both MEK1/2 and ERK1/2. This activation is associated with increased expression of angiogenic factors like VEGF and FGF2, and a reduction in neuronal apoptosis.

Figure 3: Activation of the ERK1/2 signaling pathway by this compound.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated notable activity against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. It not only inhibits planktonic cell growth but also effectively disrupts biofilm formation, a key factor in persistent infections.

Table 3: Quantitative Antimicrobial Activity of this compound

| Organism | Activity Metric | Concentration (µg/mL) | Reference(s) |

| Staphylococcus aureus | MIC | 128 | |

| Staphylococcus aureus | MBC | 128 | |

| MRSA (MIC₅₀) | MIC | 250 | |

| MRSA (MIC₉₀) | MIC | 450 | |

| Candida auris | MIC | 50 | |

| Klebsiella pneumoniae | MIC | 200 | |

| Acinetobacter baumannii | MIC | 600 | |

| Acinetobacter baumannii | MBIC | 200 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocols

In Vivo Anti-inflammatory and Nociception Model (Formalin-Induced Orofacial Pain)

-

Animal Model: Male Swiss mice (25–35 g).

-

Drug Administration: this compound (12.5 and 25 mg/kg) is dissolved in a vehicle of 0.9% saline containing 0.02% Tween 80 and administered intraperitoneally (i.p.) 30 minutes before the formalin injection.

-

Procedure:

-

A 20 µL injection of 2.5% formalin is administered subcutaneously into the right upper lip of the mouse.

-

Immediately after injection, the animal is placed in an observation chamber.

-

The total time (in seconds) the animal spends rubbing the injected area with its paws is recorded over two distinct periods: the first phase (0-5 minutes post-injection) and the second phase (15-30 minutes post-injection).

-

-

Endpoint Analysis: A significant reduction in face-rubbing time in the second (inflammatory) phase compared to the vehicle control group indicates an anti-inflammatory and antinociceptive effect.

In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion)

-

Animal Model: Adult male Sprague-Dawley rats (220–300 g).

-

Drug Administration: this compound (10, 30, or 50 mg/kg/day) is administered intraperitoneally for 7 days following the induction of cerebral ischemia.

-

Procedure:

-

Cerebral ischemia/reperfusion injury is induced by middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.

-

Animals are treated daily with this compound or vehicle.

-

After the treatment period, neurological function is assessed using standardized scoring systems.

-

Brain tissues are harvested for analysis.

-

-

Endpoint Analysis:

-

Biochemical: Western blot analysis is performed on brain tissue homogenates to measure the phosphorylation levels of MEK1/2 and ERK1/2.

-

Histological: Brain sections are stained to assess the extent of tissue injury and neuronal apoptosis.

-

Functional: Improvement in neurological deficit scores and reduction in brain edema volume compared to the MCAO control group.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

-

Materials: 96-well microtiter plates, appropriate bacterial culture broth (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), this compound stock solution.

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the culture broth.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

-

Figure 4: Workflow for MIC and MBC determination.

Conclusion

This compound is a versatile natural compound with a well-defined chemical structure and a promising profile of biological activities. Its demonstrated efficacy in preclinical models of inflammation, pain, neurodegeneration, and microbial infection is supported by mechanistic evidence involving the modulation of key signaling pathways such as ERK1/2 and p38-MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]

- 3. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FR2267296A1 - Myrtenol synthesis - by isomerisation of beta-pinene epoxide - Google Patents [patents.google.com]

The intricate machinery of nature: A technical guide to the biosynthesis of monoterpene alcohols

For Researchers, Scientists, and Drug Development Professionals

Monoterpene alcohols, a class of volatile organic compounds, are pivotal in the fragrance, flavor, and pharmaceutical industries. Their diverse biological activities, ranging from antimicrobial to anticancer properties, have spurred significant interest in understanding and engineering their biosynthetic pathways for sustainable production. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to the formation of key monoterpene alcohols, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Core Biosynthetic Pathway: From Simple Sugars to Monoterpene Alcohols

The journey from central carbon metabolism to the diverse array of monoterpene alcohols is a multi-step process primarily occurring in plants and engineered microorganisms. The biosynthesis can be broadly divided into three key stages: the synthesis of the universal isoprene (B109036) precursors, the formation of the C10 backbone, and the functionalization into specific monoterpene alcohols.

Precursor Synthesis: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

All isoprenoids, including monoterpenes, are synthesized from two five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] Eukaryotic organisms, including plants, utilize two distinct pathways for their production: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1] While the MVA pathway is the primary source of precursors for sesquiterpenes and triterpenes, the MEP pathway is predominantly responsible for the synthesis of monoterpenes, diterpenes, and tetraterpenes.[1]

Formation of the C10 Precursor: Geranyl Diphosphate (GPP)

The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the universal C10 precursor for all monoterpenes, geranyl diphosphate (GPP).[2] This reaction represents a critical branch point in isoprenoid metabolism, directing the flux of C5 units towards monoterpene biosynthesis.

The Final Step: Monoterpene Synthases

The remarkable diversity of monoterpene alcohols arises from the action of a large family of enzymes known as terpene synthases (TPSs) or, more specifically, monoterpene synthases (MTSs). These enzymes catalyze the conversion of GPP into a variety of cyclic and acyclic monoterpene skeletons. For the synthesis of monoterpene alcohols, specific synthases such as geraniol (B1671447) synthase (GES) and linalool (B1675412) synthase (LIS) are responsible for the direct conversion of GPP to geraniol and linalool, respectively.[3] The reaction mechanism typically involves the ionization of GPP to form a geranyl cation, which can then be quenched by water to yield the corresponding alcohol.

Quantitative Data on Monoterpene Alcohol Biosynthesis

The efficiency of monoterpene alcohol production is governed by the kinetic properties of the biosynthetic enzymes and the overall metabolic flux through the pathway. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Monoterpene Synthases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | GPP | 21 | 0.8 | 3.8 x 104 | |

| S-Linalool Synthase | Clarkia breweri | GPP | 0.9 | - | - | |

| (-)-3R-Linalool Synthase | Mentha citrata | GPP | 56 | 0.83 | 1.5 x 104 | |

| Linalool/Nerolidol Synthase | Plectranthus amboinicus | GPP | 16.72 ± 1.32 | - | 9.57 x 103 |

Table 2: Production of Monoterpene Alcohols in Engineered Microorganisms

| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Geraniol | Saccharomyces cerevisiae | Overexpression of tHMG1 and GES | ~10 | |

| Linalool | Saccharomyces cerevisiae | Overexpression of tHMG1 and LIS | ~5 | |

| Geraniol | Escherichia coli | MVA pathway engineering, GES expression | 600 (geranoids) | |

| Linalool | Escherichia coli | MVA pathway engineering, bLinS expression | >300-fold increase vs. plant LIS | |

| Perillyl alcohol | Escherichia coli | MVA pathway, NPP synthase, NADPH regeneration | 453 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of monoterpene alcohol biosynthesis.

Expression and Purification of Recombinant Terpene Synthases

This protocol describes the expression of terpene synthase genes in E. coli and subsequent purification of the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the terpene synthase gene insert

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

Dialyze the purified protein against dialysis buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Assess the purity of the protein by SDS-PAGE.

Terpene Synthase Activity Assay

This protocol outlines a general method for determining the activity of a purified terpene synthase.

Materials:

-

Purified terpene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM DTT)

-

Geranyl diphosphate (GPP) substrate

-

Organic solvent for extraction (e.g., hexane (B92381) or pentane)

-

Internal standard (e.g., isobutylbenzene (B155976) or nonane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified terpene synthase in a glass vial.

-

Initiate the reaction by adding the GPP substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of organic solvent containing a known concentration of an internal standard.

-

Vortex the mixture vigorously to extract the monoterpene alcohol products into the organic phase.

-

Separate the phases by centrifugation.

-

Analyze the organic phase by GC-MS to identify and quantify the reaction products.

GC-MS Analysis of Monoterpene Alcohols

This protocol provides a general guideline for the analysis of monoterpene alcohols using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection of 1 µL of the organic extract.

-

Oven Temperature Program: An initial temperature of 40-60°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C, held for 5-10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode (e.g., m/z 40-400) for product identification and selected ion monitoring (SIM) mode for quantification.

Data Analysis:

-

Identify the monoterpene alcohol products by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the products by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated with authentic standards and the internal standard.

Conclusion and Future Perspectives

The biosynthesis of monoterpene alcohols is a complex and tightly regulated process that holds immense potential for the production of valuable natural products. This guide has provided a comprehensive overview of the core biosynthetic pathways, quantitative data on enzyme kinetics and production yields, and detailed experimental protocols for researchers in the field. Future research will likely focus on the discovery and characterization of novel terpene synthases with unique product profiles, the elucidation of the regulatory networks that control monoterpene biosynthesis, and the development of more efficient metabolic engineering strategies for the high-level production of these important compounds in microbial hosts. The integration of synthetic biology, systems biology, and protein engineering approaches will be crucial in unlocking the full potential of monoterpene alcohol biosynthesis for various industrial applications.

References

The In Vitro Mechanisms of Action of (-)-Myrtenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenol, a monoterpenoid alcohol found in the essential oils of various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits potent anti-inflammatory and antioxidant activities in vitro, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

In vitro studies have demonstrated that this compound can suppress pro-inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines.

A proposed signaling pathway for the anti-inflammatory action of this compound is depicted below:

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Quantitative Data on Anti-inflammatory and Antioxidant Activity

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory and antioxidant effects of this compound.

| Assay | Target | Cell Line/System | Concentration/IC50 | Reference |

| Neutrophil Chemotaxis | N-formylmethionine-leucyl-phenylalanine (fMLP)-induced chemotaxis | Human Neutrophils | 10-100 ng/mL | [1] |

| Cytokine Release | Interleukin-1β (IL-1β) | Carrageenan-induced peritonitis model exudate | Not specified | [2] |

| Antioxidant Activity | DPPH radical scavenging | Cell-free | Not specified | |

| Antioxidant Activity | ABTS radical scavenging | Cell-free | Not specified |

Experimental Protocols

1.3.1. Neutrophil Chemotaxis Assay

-

Objective: To evaluate the effect of this compound on neutrophil migration.

-

Methodology: Human neutrophils are incubated with varying concentrations of this compound (e.g., 10-100 ng/mL). The chemotactic agent N-formylmethionine-leucyl-phenylalanine (fMLP) is used as a chemoattractant in a Boyden chamber assay. The number of migrated cells is quantified to determine the inhibitory effect of this compound.[1]

1.3.2. Cytokine Measurement

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology: Peritoneal exudate from a carrageenan-induced peritonitis model is collected. The concentration of cytokines, such as IL-1β, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

1.3.3. DPPH and ABTS Radical Scavenging Assays

-

Objective: To assess the free radical scavenging activity of this compound.

-

Methodology: The ability of this compound to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.

Anticancer Mechanism

This compound has demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines in vitro.

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Caco-2 | Colon Cancer | MTT | Not specified | [3][4] |

| A2780 | Ovarian Cancer | MTT | Not specified | |

| MCF-7 | Breast Cancer | MTT | Not specified | |

| LNCaP | Prostate Cancer | MTT | Not specified |

Experimental Protocols

2.2.1. MTT Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.

A generalized workflow for the MTT assay is illustrated below:

Caption: Generalized workflow for the MTT cell viability assay.

Antimicrobial and Antibiofilm Mechanisms

This compound exhibits significant activity against a range of microorganisms, including bacteria and fungi, by inhibiting their growth and biofilm formation.

Quantitative Data on Antimicrobial and Antibiofilm Activity

| Organism | Activity | Assay | MIC/MBC/MBIC (µg/mL) | Reference |

| Staphylococcus aureus | Antibacterial | Broth microdilution | MIC: 128, MBC: 128 | |

| Staphylococcus aureus (MRSA) | Antibiofilm | Crystal violet | MBIC: 600 | |

| Candida auris / Klebsiella pneumoniae | Antibiofilm | Crystal violet, XTT | Not specified | |

| Acinetobacter baumannii | Antibiofilm | Crystal violet | MBIC: 200 |

Experimental Protocols

3.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills the bacteria (MBC).

-

Methodology: A serial dilution of this compound is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. After incubation, the MIC is determined as the lowest concentration with no visible growth. To determine the MBC, aliquots from the wells with no visible growth are plated on agar (B569324) plates.

3.2.2. Antibiofilm Assay (Crystal Violet Method)

-

Objective: To quantify the effect of this compound on biofilm formation.

-

Methodology: Microorganisms are grown in 96-well plates in the presence of various concentrations of this compound. After incubation, the planktonic cells are removed, and the adherent biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Neuroprotective Mechanism

This compound has shown potential as a neuroprotective agent, with in vitro evidence suggesting its interaction with the GABAergic system and activation of pro-survival signaling pathways.

Modulation of GABAergic Neurotransmission

This compound has been shown to positively allosterically modulate GABA-A receptors, which could contribute to its anxiolytic-like effects.

Activation of Pro-Survival Signaling Pathways

Studies suggest that this compound may promote neuronal survival by activating the ERK1/2 signaling pathway.

A simplified representation of the proposed neuroprotective signaling is shown below:

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Protocols

4.3.1. GABA Receptor Binding Assay

-

Objective: To investigate the interaction of this compound with GABA receptors.

-

Methodology: Radioligand binding assays using synaptic membrane preparations can be employed. The displacement of a radiolabeled GABA receptor ligand by this compound would indicate a direct interaction.

4.3.2. Western Blot Analysis for ERK1/2 Phosphorylation

-

Objective: To assess the activation of the ERK1/2 pathway by this compound.

-

Methodology: Neuronal cells are treated with this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated ERK1/2 and total ERK1/2 are detected using specific antibodies to determine the activation status of the pathway.

Conclusion

The in vitro evidence strongly suggests that this compound possesses a multi-target mechanism of action, making it a promising candidate for further investigation in the fields of inflammation, cancer, infectious diseases, and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this natural compound.

References

(-)-Myrtenol: A Technical Guide for Researchers

Introduction

(-)-Myrtenol, a monoterpene alcohol, is a naturally occurring compound found in a variety of aromatic plants. It has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and biological activities, with a particular emphasis on experimental methodologies and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is chemically known as [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol[1]. Its fundamental chemical identifiers and key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19894-97-4 | [2] |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Colorless clear liquid (est.) | [3] |

| Boiling Point | 221.00 to 222.00 °C @ 760.00 mm Hg | |

| Specific Gravity | 0.97600 to 0.98300 @ 25.00 °C | |

| Refractive Index | 1.49000 to 1.50000 @ 20.00 °C | |

| Flash Point | 193.00 °F (89.44 °C) (TCC) | |

| LogP (Octanol/Water Partition Coefficient) | 1.971 (Crippen Method) | |

| Water Solubility (log10ws) | -2.19 (Crippen Method) |

Synthesis

A common method for the synthesis of myrtenol (B1201748) involves the isomerization of beta-pinene (B31000) epoxide in the presence of a strongly basic reagent. Suitable basic reagents include organo-metallic compounds, as well as alcoholates of aluminum, sodium, potassium, or lithium, and mono- or di-alkyl amides of sodium or lithium. The precursor, beta-pinene epoxide, can be prepared through the oxidation of beta-pinene in a basic medium using hydrogen peroxide in the presence of an organic nitrile. This synthetic route is noted for its selectivity and high yield.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anxiolytic, and neuroprotective effects. A significant body of research has focused on its potential therapeutic applications in various disease models.

Neuroprotective Effects via ERK1/2 Signaling Pathway

Studies have demonstrated that this compound can ameliorate brain damage and promote angiogenesis in rats following cerebral infarction by activating the ERK1/2 signaling pathway. The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating neutrophil migration and oxidative stress. In studies involving rats with chronic arthritis induced by Complete Freund's Adjuvant (CFA), myrtenol significantly reduced paw edema and articular incapacitation. It also decreased nitrite (B80452) accumulation and increased superoxide (B77818) dismutase (SOD) levels in the blood, indicating a reduction in oxidative stress.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed to investigate the biological activities of this compound.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury

Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.

Methodology:

-

Animal Model: Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 90 minutes to induce cerebral ischemia, followed by reperfusion.

-

Treatment: MCAO rats are treated intraperitoneally with this compound at doses of 10, 30, or 50 mg/kg/day for 7 days. A control group receives the vehicle.

-

Neurological Function Assessment: Neurological deficits are assessed using standardized scoring systems. Memory and learning capacity can be evaluated using tests such as the Y-maze and diving platform experiments.

-

Histological Analysis: Brain tissue is collected for histological staining (e.g., H&E) to assess tissue damage and TUNEL assay to quantify apoptosis in the hippocampus.

-

Biochemical Assays:

-

Western Blot: Brain tissue homogenates are used to determine the expression levels of proteins involved in apoptosis (Bcl-2, Bax) and angiogenesis (VEGF, FGF2), as well as the phosphorylation status of MEK1/2 and ERK1/2.

-

Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured in tissue homogenates using a colorimetric assay kit.

-

In Vitro Neutrophil Chemotaxis Assay

Objective: To assess the direct effect of this compound on neutrophil migration.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

Treatment: Isolated neutrophils are incubated with this compound at concentrations ranging from 10-100 ng/mL or a vehicle control.

-

Chemotaxis Assay: The chemotactic response of the treated neutrophils towards a chemoattractant, such as N-formylmethionine-leucyl-phenylalanine (fMLP) (10⁻⁷ M), is evaluated using a chemotaxis chamber.

-

Quantification: The number of migrated cells is quantified to determine the effect of this compound on neutrophil chemotaxis.

This compound is a promising natural compound with a well-defined chemical profile and a spectrum of interesting biological activities. Its neuroprotective and anti-inflammatory effects, mediated in part through the ERK1/2 signaling pathway and modulation of neutrophil function, highlight its potential for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this intriguing monoterpene.

References

Stereochemistry and Chirality of Myrtenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtenol (B1201748), a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including those of the Myrtus, Tanacetum, and Artemisia genera.[1][2] It can also be synthesized from α-pinene through oxidation.[1][2] The presence of two chiral centers in its rigid bicyclo[3.1.1]heptane skeleton means that myrtenol exists as a pair of non-superimposable mirror images, or enantiomers: (+)-myrtenol and (-)-myrtenol. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological and pharmacological properties. This technical guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, analytical separation, and stereoselective biological activity of myrtenol, with a focus on its interaction with the GABAergic system.

Stereochemistry and Physicochemical Properties of Myrtenol

Myrtenol possesses a rigid bicyclic structure with two stereogenic centers. The two enantiomers are designated as (1R,5S)-(-)-myrtenol and (1S,5R)-(+)-myrtenol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light, a property known as optical activity.

| Property | (+)-Myrtenol | This compound |

| IUPAC Name | [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol | [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol[3] |

| Synonyms | (1S)-(+)-Myrtenol | (1R)-(-)-Myrtenol |

| CAS Number | 6712-78-3 | 19894-97-4 |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |

| Molar Mass | 152.23 g/mol | 152.23 g/mol |

| Boiling Point | 221-222 °C | 221-222 °C |

| Density | 0.954 g/mL at 25 °C | 0.954 g/mL at 25 °C |

| Refractive Index | n20/D 1.496 | n20/D 1.496 |

| Optical Rotation ([α]D) | Not available | -51° (neat) |

Enantioselective Synthesis

The synthesis of enantiomerically pure myrtenol is crucial for studying its stereospecific biological activities. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. A common approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. One potential pathway is the asymmetric oxidation of α-pinene.

Analytical Methods for Chiral Separation

The separation and quantification of myrtenol enantiomers are essential for quality control and for studying their individual properties. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the most common technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of myrtenol in a given sample.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness).

Reagents:

-

Helium (carrier gas)

-

Myrtenol enantiomer standards ((+)-myrtenol and this compound)

-

Hexane (B92381) (solvent)

Procedure:

-

Sample Preparation: Prepare a 1% solution of the myrtenol sample in hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C (FID) or as per MS requirements

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp 1: Increase to 130 °C at a rate of 1 °C/minute, hold for 1 minute.

-

Ramp 2: Increase to 200 °C at a rate of 2 °C/minute, hold for 3 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/minute (Helium).

-

Injection Volume: 0.1 µL.

-

Split Ratio: 100:1.

-

-

Analysis: Inject the prepared sample and standards into the GC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in distinct retention times. Peak areas are used to determine the enantiomeric ratio and enantiomeric excess (% ee).

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of myrtenol using HPLC.

Instrumentation:

-

HPLC system with a UV detector or a chiral detector (e.g., optical rotation detector).

-

Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based CSP).

Reagents:

-

Mobile phase: A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v).

-

Myrtenol enantiomer standards.

Procedure:

-

Sample Preparation: Dissolve the myrtenol sample in the mobile phase.

-

HPLC Conditions:

-

Column: Chiralpak AD-H (amylose-based) or OD-H (cellulose-based).

-

Mobile Phase: Isocratic elution with a mixture of n-hexane and 2-propanol. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 0.5 mL/minute.

-

Column Temperature: Ambient.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or using an optical rotation detector.

-

-

Analysis: Inject the sample and standards. The enantiomers will be resolved based on the formation of transient diastereomeric complexes with the chiral stationary phase.

Stereoselective Biological Activity

The enantiomers of myrtenol can exhibit different biological activities, a phenomenon known as stereoselectivity. While comprehensive comparative data is still emerging, studies have indicated that myrtenol interacts with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.

| Biological Target/Activity | (+)-Myrtenol | This compound | Reference |

| GABA(A) Receptor Modulation | Positive Allosteric Modulator | Positive Allosteric Modulator | |

| Anxiolytic-like Activity | Not specifically tested | Demonstrated in animal models | |

| Antibacterial Activity (S. aureus) | Not specifically tested | MIC: 128 µg/mL |

Signaling Pathway of Myrtenol at GABA(A) Receptors

Myrtenol acts as a positive allosteric modulator of GABA(A) receptors, enhancing the effect of the endogenous ligand, GABA. This modulation leads to a cascade of downstream signaling events that contribute to its pharmacological effects, such as anxiolysis. The binding of myrtenol to an allosteric site on the GABA(A) receptor increases the influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron. This hyperpolarization can, in turn, trigger the opening of L-type voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium can then activate various downstream effectors, including Protein Kinase C (PKC), which can phosphorylate the GABA(A) receptor, further modulating its activity.

Conclusion

The stereochemistry of myrtenol plays a pivotal role in its biological activity. The ability to synthesize and analyze enantiomerically pure forms of (+)- and this compound is fundamental to understanding their distinct pharmacological profiles. The positive allosteric modulation of GABA(A) receptors by myrtenol highlights its potential as a lead compound for the development of novel therapeutics targeting the central nervous system. Further research focusing on the quantitative comparison of the biological activities of the individual enantiomers is warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental considerations necessary to advance the study of this promising chiral molecule.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Myrtenol: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtenol (B1201748), a monoterpenoid alcohol found in various essential oils of plants such as Myrtus, Tanacetum, and Artemisia, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the current state of research on myrtenol's therapeutic potential, with a focus on its anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers and drug development professionals.

Pharmacological Activities of Myrtenol

Myrtenol exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. These properties are attributed to its ability to modulate various cellular signaling pathways and molecular targets.

Anti-inflammatory and Antinociceptive Effects

Myrtenol has demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) effects in several preclinical models. Its mechanisms of action involve the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory and Antinociceptive Effects

| Model | Treatment | Key Findings | Reference |

| Carrageenan-induced Orofacial Inflammation (mice) | Myrtenol (25 and 50 mg/kg, i.p.) | Reduced myeloperoxidase (MPO) activity in masseter muscle. Decreased IL-1β levels in trigeminal ganglia and spinal trigeminal subnucleus caudalis. | [4] |

| Formalin-induced Orofacial Nociception (mice) | Myrtenol (12.5 and 25 mg/kg, i.p.) | Reduced face-rubbing time in the second phase of the formalin test. | [4] |

| Allergic Asthma (rats) | Myrtenol (50 mg/kg, i.p.) | Decreased levels of TNF-α and IL-1β in lung tissue. Increased levels of IL-10 in lung tissue. | |

| Carrageenan-induced Peritonitis (rats) | Myrtenol | Reduced levels of TNF-α, IL-1β, and IL-6 in peritoneal exudate. |

Experimental Protocols

Carrageenan-Induced Orofacial Inflammation

-

Animals: Male Swiss mice.

-

Induction: Injection of carrageenan (CGN) into the masseter muscle.

-

Treatment: Myrtenol (25 and 50 mg/kg) or vehicle (0.02% Tween 80 in saline) administered intraperitoneally (i.p.) prior to CGN injection.

-

Assessments: Myeloperoxidase (MPO) activity in the masseter muscle was measured as an indicator of neutrophil infiltration. Interleukin-1β (IL-1β) levels in the trigeminal ganglia (TG) and spinal trigeminal subnucleus caudalis (STSC) were quantified by ELISA.

Formalin-Induced Orofacial Nociception

-

Animals: Male Swiss mice.

-

Induction: Injection of 2% formalin into the upper lip.

-

Treatment: Myrtenol (12.5 and 25 mg/kg, i.p.) or vehicle administered 30 minutes before formalin injection.

-

Assessment: The time the animals spent rubbing their faces was recorded in two phases: the first phase (0-5 minutes) and the second phase (15-40 minutes).

Signaling Pathway Modulation in Inflammation

Myrtenol's anti-inflammatory effects are mediated, in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) and NF-κB signaling pathways.

Figure 1: Inhibition of the p38-MAPK Pathway by Myrtenol.

Myrtenol has been shown to reduce the phosphorylation of p38-MAPK in trigeminal ganglia following formalin-induced orofacial nociception, suggesting a direct inhibitory effect on this key inflammatory signaling molecule.

Figure 2: Postulated Inhibition of the NF-κB Pathway by Myrtenol.

Myrtenol is suggested to inhibit the NF-κB pathway, a central regulator of inflammation. This likely occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, COX-2, and iNOS.

Neuroprotective Effects

Myrtenol has shown promise in protecting against neuronal damage in models of cerebral ischemia. Its neuroprotective mechanisms involve the activation of pro-survival signaling pathways and the modulation of apoptotic proteins.

Quantitative Data on Neuroprotective Effects

| Model | Treatment | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Myrtenol (10, 30, 50 mg/kg/day, i.p. for 7 days) | Improved neurological deficit scores. Reduced brain edema. Increased Bcl-2 expression (0.48-fold). Decreased Bax expression (2.02-fold). Decreased caspase-3 activity (1.36-fold). | |

| MCAO in rats | Myrtenol (50 mg/kg) | Increased phosphorylation of MEK1/2 (0.80-fold) and ERK1/2 (0.97-fold). |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure: Focal cerebral ischemia/reperfusion injury was induced by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

-

Treatment: Myrtenol (10, 30, or 50 mg/kg/day) was administered intraperitoneally for 7 days.

-

Assessments: Neurological deficits were scored. Brain edema was measured. The expression of apoptotic proteins (Bcl-2, Bax) and the activity of caspase-3 were determined by Western blot and activity assays, respectively. Phosphorylation of MEK1/2 and ERK1/2 was assessed by Western blot.

Signaling Pathway Modulation in Neuroprotection

Myrtenol's neuroprotective effects are linked to the activation of the ERK1/2 signaling pathway, which promotes cell survival and angiogenesis.

Figure 3: Activation of the ERK1/2 Signaling Pathway by Myrtenol.

Myrtenol promotes the phosphorylation of MEK1/2 and its downstream target ERK1/2. Activated ERK1/2, in turn, upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, leading to increased neuronal survival. Furthermore, this pathway activation promotes angiogenesis, which is crucial for recovery from ischemic injury.

Anticancer Potential

While research on the anticancer properties of myrtenol is still emerging, studies on its aldehyde form, myrtenal (B1677600), have shown cytotoxic effects against various cancer cell lines. This suggests that myrtenol and its derivatives may hold promise as anticancer agents.

Quantitative Data on Cytotoxicity (Myrtenal)

| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |

| Caco-2 | Colon Cancer | 35.3 ± 2.1 | |

| A2780 | Ovarian Cancer | 48.6 ± 3.5 | |

| MCF-7 | Breast Cancer | 62.1 ± 4.2 | |

| LNCaP | Prostate Cancer | 75.8 ± 5.7 |

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Lines: Human cancer cell lines (e.g., Caco-2, A2780, MCF-7, LNCaP).

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., myrtenal) for a specified duration (e.g., 24 hours).

-

Procedure:

-

After treatment, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antioxidant Activity

Myrtenol's therapeutic effects are also linked to its antioxidant properties, which involve scavenging free radicals and modulating endogenous antioxidant enzymes.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

A solution of myrtenol at various concentrations is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.

-

Procedure:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

The ABTS radical solution is diluted to a specific absorbance at 734 nm.

-

Myrtenol at various concentrations is added to the ABTS radical solution.

-

The decrease in absorbance is measured after a set incubation time.

-

The percentage of ABTS radical scavenging is calculated.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Procedure:

-

Myrtenol, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH) are mixed.

-

The decay of fluorescence is monitored over time.

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.

-

Conclusion and Future Directions

Myrtenol has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its anti-inflammatory, neuroprotective, and potential anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as p38-MAPK, NF-κB, and ERK1/2. The available quantitative data and detailed experimental protocols provide a solid foundation for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of myrtenol.

-

Conducting more comprehensive studies on its anticancer effects, particularly focusing on myrtenol itself and its derivatives.

-

Investigating its pharmacokinetic and pharmacodynamic properties in more detail to optimize dosing and delivery.

-

Exploring its therapeutic potential in other disease models where inflammation and oxidative stress play a crucial role.

-

Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for human health.

This technical guide serves as a valuable resource for guiding future research and development efforts aimed at harnessing the full therapeutic potential of myrtenol.

References

- 1. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annalsmedres.org [annalsmedres.org]

- 3. Cytotoxicity of myrtenal on different human cancer cell lines | Annals of Medical Research [annalsmedres.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (-)-Myrtenol from β-Pinene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enantioselective synthesis of (-)-Myrtenol, a valuable chiral building block in medicinal chemistry and fragrance industries, starting from the readily available natural product, (-)-β-pinene. The synthesis involves a two-step process: the epoxidation of (-)-β-pinene to (-)-β-pinene oxide, followed by a highly selective base-catalyzed rearrangement to yield the target allylic alcohol, this compound.

Introduction

This compound is a monoterpene alcohol with significant applications in the synthesis of complex natural products and pharmaceuticals. Its chiral nature makes enantioselective synthesis a critical aspect of its production for these applications. The strategy outlined here leverages the inherent chirality of (-)-β-pinene to produce this compound with high enantiomeric purity. The key transformation is the regioselective and stereospecific rearrangement of the intermediate epoxide, (-)-β-pinene oxide, under the influence of a strong, non-nucleophilic base.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the two-step synthesis of this compound from (-)-β-pinene. Please note that yields and enantiomeric excess can vary based on reaction scale, purity of reagents, and precise reaction control.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |

| 1. Epoxidation | (-)-β-Pinene | (-)-β-Pinene oxide | Peracetic acid, Sodium carbonate | 75-85 | >98% | [1][2] |

| 2. Rearrangement | (-)-β-Pinene oxide | This compound | Lithium diethylamide (LDA) | 70-80 | >98% | [3] |

Experimental Protocols

Step 1: Enantioselective Epoxidation of (-)-β-Pinene

This protocol details the synthesis of (-)-β-pinene oxide from (-)-β-pinene using peracetic acid.

Materials:

-

(-)-β-Pinene (98% purity or higher)

-

Peracetic acid (32-40% in acetic acid)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of (-)-β-pinene (1.0 eq) in dichloromethane (5 mL/g of pinene) in a round-bottom flask cooled in an ice bath, add anhydrous sodium carbonate (1.5 eq).

-

Slowly add peracetic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to decompose excess peroxide.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (-)-β-pinene oxide. The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation.[1]

Step 2: Base-Catalyzed Rearrangement of (-)-β-Pinene Oxide to this compound

This protocol describes the selective rearrangement of (-)-β-pinene oxide to this compound using the strong base, lithium diethylamide (LDA).

Materials:

-

(-)-β-Pinene oxide (from Step 1)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethylamine (B46881)

-

Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried flask under a nitrogen atmosphere. To a solution of diethylamine (1.2 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath), slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diethylamide (LDA).

-

To the freshly prepared LDA solution, add a solution of (-)-β-pinene oxide (1.0 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC/GC analysis.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Visualizations

Logical Relationship of the Synthesis

Caption: Synthetic pathway from (-)-β-Pinene to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Protocol for the Allylic Oxidation of α-Pinene to Myrtenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtenal (B1677600), an α,β-unsaturated monoterpene aldehyde, is a valuable compound in the fine chemical, pharmaceutical, and fragrance industries.[1] It is primarily synthesized through the allylic oxidation of α-pinene, an abundant and renewable terpene found in essential oils.[1][2] This application note provides detailed protocols for the chemical synthesis of myrtenal from α-pinene, focusing on methods that offer high selectivity and yield. The protocols described herein are intended to be a practical guide for researchers in organic synthesis and drug development. While various methods exist for this transformation, including biocatalytic and photosensitized oxidation, this note will focus on the robust and selective selenium dioxide (SeO₂) mediated oxidation.[1][3]

Data Presentation

The following table summarizes the quantitative data from different protocols for the allylic oxidation of α-pinene, highlighting the reaction conditions, conversion rates, and selectivity towards myrtenal.

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Myrtenal Selectivity (%) | Myrtenal Yield (%) | Reference |

| SeO₂ | O₂ (6 atm) | Ethanol (B145695) | 134 | 5 | 41 | 84 | 34.4 | |

| SeO₂ | Reflux | Ethanol | 78 | 13 | ~50 | 56 | 28 | |

| Pd/SeO₂/SiO₂ | O₂ (6 atm) | Ethanol | 134 | 8 | 12 | 62 | ~7.4 | |

| Pyridine-acetic anhydride-copper salt | O₂ | Not specified | 45 | Not specified | 94.55 | 56.16 | ~53.1 | |

| 2-1B peroxidase & M120 laccase | H₂O₂ | Acetate Buffer | 40 | 24 | 80 | <10 | <8 |

Experimental Protocols

This section provides a detailed methodology for the allylic oxidation of α-pinene to myrtenal using selenium dioxide under oxygen pressure, a method reported to favor the formation of myrtenal.

Protocol 1: Selenium Dioxide Mediated Oxidation of α-Pinene under Oxygen Pressure

This protocol is based on the work of Musso et al., which demonstrates a high selectivity to myrtenal.

Materials:

-

α-Pinene

-

Selenium dioxide (SeO₂)

-

Absolute Ethanol

-

50 mL Parr Instrument (or similar high-pressure reactor)

-

Standard glassware for workup and purification

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a 50 mL Parr Instrument reactor, combine 1 equivalent of α-pinene and 2.5 equivalents of selenium dioxide.

-

Solvent Addition: Add 35 mL of absolute ethanol to the reactor to achieve a final α-pinene concentration of 0.02 M.

-

Reaction Conditions: Seal the reactor and pressurize it with 6 atmospheres of oxygen.

-

Heating and Stirring: Heat the reaction mixture to 134°C with constant stirring at 620 rpm.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography. The reaction is expected to reach approximately 41% conversion of α-pinene after 5 hours.

-

Work-up: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the oxygen pressure.

-

Purification: The reaction mixture can be filtered to remove any solid residues. The crude product is then purified by fractional distillation under reduced pressure to isolate myrtenal.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of myrtenal from α-pinene.

Signaling Pathways and Logical Relationships

The allylic oxidation of α-pinene can proceed through different pathways leading to various products. The choice of oxidant and catalyst is crucial for directing the reaction towards the desired product, myrtenal.

Conclusion

The protocol utilizing selenium dioxide under oxygen pressure provides a reliable and selective method for the synthesis of myrtenal from α-pinene. While other methods exist, this approach offers a balance of high selectivity and good yield, making it a valuable tool for researchers in need of this important chemical intermediate. For a more environmentally friendly approach, the use of a supported catalyst like Pd/SeO₂/SiO₂ can be considered, although with potentially lower conversion rates under the tested conditions. Further optimization of reaction parameters for supported catalysts could lead to a more sustainable and efficient process.

References

Application Notes and Protocols: (-)-Myrtenol as a Chiral Auxiliary in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenol, a chiral bicyclic monoterpene alcohol, serves as a valuable and readily available starting material from the chiral pool. While direct application of this compound as a chiral auxiliary is not extensively documented, its true potential is unlocked through its oxidation to (-)-myrtenal (B3023152). This versatile aldehyde is the key precursor for the synthesis of a diverse range of sophisticated chiral auxiliaries. These auxiliaries have demonstrated exceptional efficacy in inducing stereoselectivity in various asymmetric transformations, most notably in the diastereoselective addition of nucleophiles to carbonyl groups. This document provides a comprehensive overview of the strategies for employing the chirality of this compound in asymmetric synthesis, with a focus on the preparation and application of (-)-myrtenal-derived chiral auxiliaries.

General Principles and Mechanisms

The fundamental principle behind using this compound-derived chiral auxiliaries lies in covalently attaching the chiral moiety to a prochiral substrate. The rigid bicyclic structure of the myrtenyl framework provides a well-defined steric environment, effectively shielding one face of the reactive center. This steric hindrance directs the approach of incoming nucleophiles to the opposite, less hindered face, resulting in a highly diastereoselective transformation.

The general workflow for utilizing a this compound-derived chiral auxiliary typically involves three key stages:

-

Synthesis of the Chiral Auxiliary: this compound is oxidized to (-)-myrtenal, which is then elaborated into a more complex chiral auxiliary, such as an oxathiane, a macrocyclic dodecaheterocycle, or an S,O-acetal.

-

Diastereoselective Reaction: The prochiral substrate is attached to the auxiliary, and the key stereocenter-forming reaction is performed. The steric bulk of the auxiliary dictates the stereochemical outcome.

-

Cleavage of the Auxiliary: After the desired stereocenter has been established, the chiral auxiliary is cleaved from the product, which can often be recovered and recycled.

The following diagram illustrates this general workflow.

Caption: General workflow for the use of this compound-derived chiral auxiliaries.

Applications in Diastereoselective Nucleophilic Additions

A primary application of this compound-derived chiral auxiliaries is in directing the addition of nucleophiles to carbonyl groups. By attaching an acyl group to the auxiliary, the resulting ketone provides a prochiral center for highly diastereoselective nucleophilic attack.

Synthesis of Chiral Tertiary Alcohols using a Macrocyclic Auxiliary

Macrocyclic dodecaheterocycles derived from (-)-myrtenal have proven to be highly effective chiral auxiliaries for the synthesis of chiral tertiary alcohols.[1] The rigid macrocyclic structure provides excellent facial selectivity in nucleophilic additions.

Quantitative Data Summary

| Entry | Nucleophile (R in RMgX) | Diastereomeric Ratio (dr) | Reference |

| 1 | Methyl | >99:1 | [1] |

| 2 | Ethyl | >99:1 | [1] |

| 3 | Phenyl | >99:1 | [1] |

| 4 | Isopropyl | >99:1 | [1] |

Synthesis of Chiral α-Hydroxy Acids using Oxathiane Auxiliaries

Oxathianes prepared from (-)-myrtenal can be acylated and subsequently treated with nucleophiles to generate chiral tertiary alcohols with high diastereoselectivity. Hydrolysis of the resulting adducts yields enantiomerically enriched α-hydroxycarbonyl compounds.

Quantitative Data Summary

| Entry | Nucleophile | Diastereomeric Excess (de) of Alcohol | Enantiomeric Excess (ee) of α-Hydroxy Acid | Reference |

| 1 | Grignard Reagents | >95% | >95% |

Experimental Protocols

Protocol 1: Synthesis of a (-)-Myrtenal-Derived Macrocyclic Chiral Auxiliary

This protocol describes the synthesis of a dodecaheterocycle auxiliary from (-)-myrtenal, which serves as an efficient chiral auxiliary for diastereoselective nucleophilic additions.

Step 1: Synthesis of Hydroxythiol from (-)-Myrtenal

A detailed, multi-step procedure is required to synthesize the necessary hydroxythiol precursor from (-)-myrtenal. For the purpose of this protocol, we will assume the availability of this precursor as described in the literature.

Step 2: Macrocyclization

-

To a solution of the hydroxythiol precursor (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere, add the desired diacyl precursor (1.0 eq).

-

Cool the mixture to 0 °C and add BF₃·OEt₂ (catalytic amount) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the macrocyclic chiral auxiliary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to an acyl derivative of a (-)-myrtenal-derived chiral auxiliary.

-

Dissolve the acylated chiral auxiliary (1.0 eq) in dry THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The cleavage of the auxiliary to yield the final enantiomerically enriched product is a critical step. The conditions for cleavage depend on the specific structure of the auxiliary. For many ester or amide-based linkages, hydrolysis is a common method.

-

Dissolve the diastereomerically pure adduct in a suitable solvent system (e.g., THF/H₂O).

-

Add a reagent for hydrolysis, such as LiOH or an acid catalyst, depending on the nature of the linkage.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture and extract the desired product with an appropriate organic solvent.

-

The aqueous layer can be further treated to recover the chiral auxiliary.

-

Wash, dry, and concentrate the organic layer containing the final product.

-